molecular formula C18H17F3O B1343512 3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one CAS No. 898779-61-8

3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one

Cat. No. B1343512
M. Wt: 306.3 g/mol
InChI Key: CQNMVPFRBGCLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one, also known as Dibenzylideneacetone (DBA), is a yellow crystalline compound that is widely used in scientific research. DBA is a versatile compound that has been used in various fields of research, including organic chemistry, material science, and biochemistry. In

Scientific Research Applications

Organic Synthesis and Chemical Reactions

This compound and its derivatives find extensive applications in the realm of organic synthesis. For instance, compounds with the trifluoromethyl group, such as "3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one", are pivotal in antitubercular drug design due to their ability to modulate pharmacodynamic and pharmacokinetic behavior of antitubercular agents. The presence of the trifluoromethyl (-CF3) group is recognized for improving the potency of antitubercular agents, highlighting its significant impact on pharmacodynamic and pharmacokinetic properties (Thomas, 1969).

Moreover, the application of such compounds extends to polymer science and material chemistry, where their structural components are utilized in creating advanced materials. For example, the structural motif found in "3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one" could be integral in synthesizing organic semiconductors for OLED devices. The structural design and synthesis of BODIPY-based organic semiconductors, which bear resemblance in their functional groups to the discussed compound, are crucial for developing 'metal-free' infrared emitters in OLEDs (Squeo & Pasini, 2020).

Biochemical Applications

In biochemical research, the compound's structural elements are valuable for designing probes and ligands that interact with biological targets. Photoaffinity labeling (PAL), a technique employing photoreactive groups like arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, benefits from derivatives of "3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one" for studying the structure and function of biological systems. This approach aids in understanding drug-target interactions and the organization of biological systems at a molecular level (Vodovozova, 2007).

Material Science and Photovoltaics

The relevance of compounds with trifluoromethyl groups extends to material science, particularly in the development of organic photovoltaics (OPVs). Research into charge transport and recombination in polymer/fullerene organic solar cells leverages similar molecular structures to optimize the efficiency and performance of solar cells. The distinct electronic properties conferred by the trifluoromethyl group play a crucial role in enhancing charge carrier mobility and reducing recombination, pivotal for achieving high-performance OPVs (Pivrikas et al., 2007).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-7-8-14(11-13(12)2)9-10-17(22)15-5-3-4-6-16(15)18(19,20)21/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNMVPFRBGCLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644854
Record name 3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one

CAS RN

898779-61-8
Record name 3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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